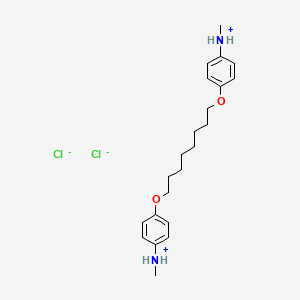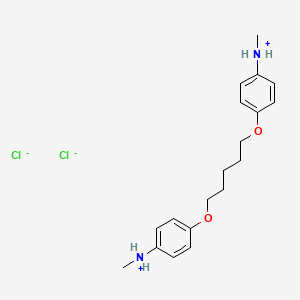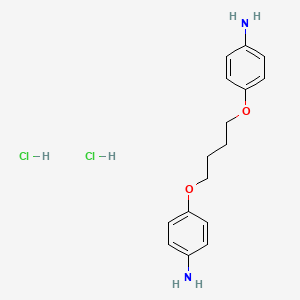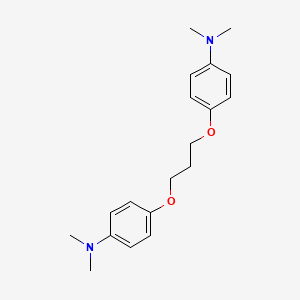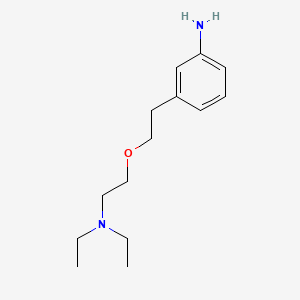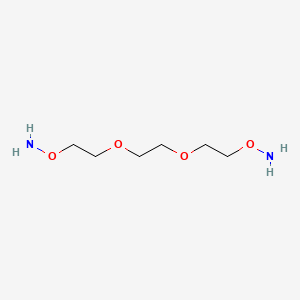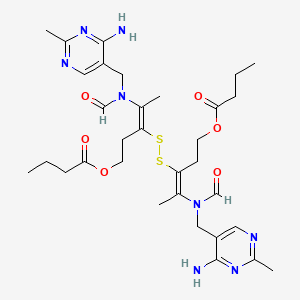
Cyclo(D-trp-D-asp-pro-D-val-leu)
Descripción general
Descripción
Cyclo(D-trp-D-asp-pro-D-val-leu), also known as BQ-123, is a cyclic pentapeptide . It was first isolated from a fermentation broth of Streptomyces misakiensis in 1991 . It is a potent endothelin antagonist with high selectivity for the ET-A receptor subtype .
Molecular Structure Analysis
The crystal structure of Cyclo(D-trp-D-asp-pro-D-val-leu)·Na+, a potent endothelin-1 antagonist, showed four conformational isomers and two Na±caged structures in pairs . NMR studies indicate that the polypeptide backbone consists of a type II beta turn and an inverse gamma turn .Physical And Chemical Properties Analysis
Cyclo(D-trp-D-asp-pro-D-val-leu) has a molar mass of 610.712 g·mol −1 . The side-chains adopt different orientations depending on the solvent used . The proline carbonyl oxygen atom located at the onset of a beta turn is a sodium ion binding site . It has a high affinity for sodium ions and can coordinate up to three of them .Aplicaciones Científicas De Investigación
Cardiovascular Research
BQ-123 is widely used in cardiovascular research due to its role as a selective ET A endothelin receptor antagonist . It has been shown to reduce ischemia-induced ventricular arrhythmias in rat models, which suggests potential therapeutic applications for conditions like myocardial infarction .
Endothelin Receptor Function Studies
As a biochemical tool, BQ-123 helps in the study of endothelin receptor function . It can reverse established contractions to ET-1, indicating its ability to remove ET-1 from its receptor .
Cell Proliferation Inhibition
BQ-123 has been found to inhibit cell proliferation in cultured rat vascular smooth muscle cells and C6 rat glioma cells, which could have implications for the treatment of certain types of cancer .
Kidney Disease Research
In both animal and human studies, BQ-123 has been used to investigate its effects on kidney disease, where it was found to reduce glomerular permeability, suggesting a protective role in renal function .
Neuroprotection Studies
BQ-123 has been studied for its protective effects against seizures. In particular, it was investigated for acute treatment against pentylenetetrazole (PTZ)-induced tonic–clonic seizures in rats .
Propiedades
IUPAC Name |
2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCMAAOURFJIHD-PJNXIOHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929476 | |
| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(D-trp-D-asp-pro-D-val-leu) | |
CAS RN |
136553-81-6 | |
| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-123 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BQ-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BQ-123 acts as a competitive antagonist of the ETA receptor. This means it binds to the receptor at the same site as ET-1 but does not activate it, effectively blocking the downstream effects of ET-1. []
A: By blocking ETA receptor activation, BQ-123 inhibits ET-1-mediated vasoconstriction, leading to vasodilation and a reduction in blood pressure. [, ] Additionally, BQ-123 has been shown to reduce proteinuria and arterial stiffness, potentially through both blood pressure-dependent and -independent mechanisms. []
A: Studies suggest that BQ-123's vasodilatory effects may involve NO release. Blocking NO synthase with L-NG-nitroarginine methyl ester (L-NAME) eliminates the decrease in mean arterial pressure observed during rest periods after restraint stress in both BQ-123-treated and control rats. []
A: Research suggests that BQ-123's opposition to hypoxic pulmonary vasoconstriction involves adenosine triphosphate–sensitive (KATP), voltage-gated (Kv), and large conductance Ca2+-activated (BKCa) potassium channels. Blocking these channels with specific inhibitors partially opposes the inhibitory effects of BQ-123 on hypoxic pressure response. []
ANone: The molecular formula of BQ-123 is C31H39N7O7. Its molecular weight is 617.7 g/mol.
ANone: While the provided research papers do not offer detailed spectroscopic data, BQ-123's structure has been confirmed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry in previous studies.
ANone: The provided research papers primarily focus on the pharmacological aspects of BQ-123 and do not delve into its material compatibility and stability under various storage conditions.
ANone: BQ-123 is a receptor antagonist and does not possess intrinsic catalytic activity. Its primary function is to inhibit the activity of the ETA receptor.
ANone: While the provided papers do not detail specific computational studies, researchers have utilized computational tools like molecular docking and molecular dynamics simulations to understand BQ-123's binding interactions with the ETA receptor in separate studies.
ANone: Although specific SAR studies are not presented in the provided papers, it is known that even slight alterations in the amino acid sequence or chirality of BQ-123 can significantly affect its binding affinity and selectivity for ETA over ETB receptors.
ANone: The provided research papers mainly focus on the acute effects of BQ-123 and do not provide details on formulation strategies to improve its stability, solubility, or bioavailability.
ANone: The provided research papers focus on the pharmacological and physiological effects of BQ-123 in experimental settings. Therefore, they do not contain specific information about SHE regulations.
A: Studies in rats show that BQ-123 is rapidly cleared from plasma, with a high total body clearance comparable to the hepatic blood flow rate. [] Within an hour after intravenous injection, a significant portion of the administered dose is excreted intact in the bile. []
A: In vivo research using animal models, primarily rodents and canines, demonstrates that BQ-123 effectively attenuates ET-1-induced vasoconstriction in various vascular beds, including the pulmonary, coronary, and renal circulations. [, , , ] It also reduces infarct size in a canine model of coronary occlusion and reperfusion, suggesting a protective role against ischemic injury. []
A: Studies in rats demonstrate that BQ-123 treatment can reduce skeletal muscle injury and apoptosis following limb ischemia-reperfusion. [, ] This protective effect is associated with decreased levels of markers of muscle damage (LDH, CK, MDA) and increased levels of nitric oxide (NO), suggesting a role in mitigating oxidative stress and inflammation. [, ]
A: Research in rat models suggests that BQ-123 may influence pain processing. Repeated central administration of BQ-123 alleviates mechanical allodynia (increased sensitivity to touch) after sciatic nerve ligation, a model of neuropathic pain. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



